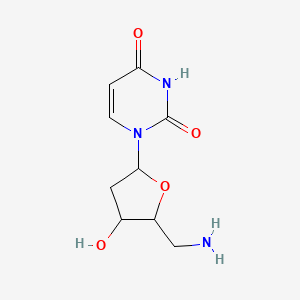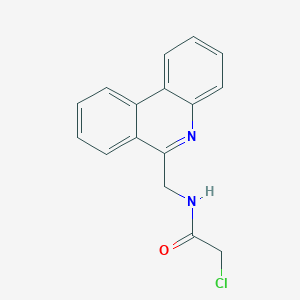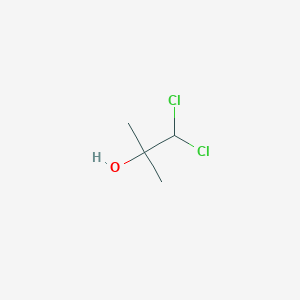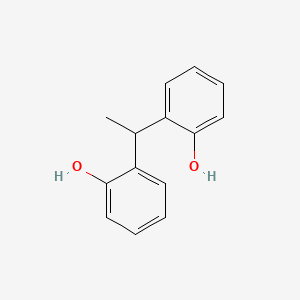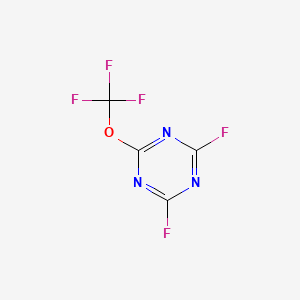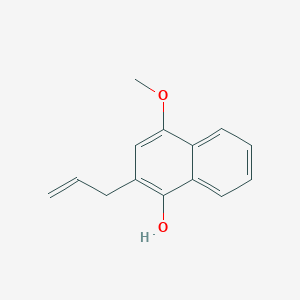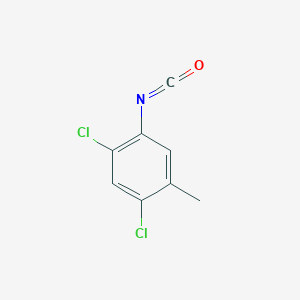
1,5-Dichloro-2-isocyanato-4-methylbenzene
Overview
Description
1,5-Dichloro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-isocyanato-4-methylbenzene can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of 2,4-dichloro-5-methylphenyl isocyanate often involves large-scale phosgenation processes. The amine precursor is reacted with phosgene in a continuous flow reactor, ensuring efficient conversion and high yield. Safety measures are crucial due to the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form 2,4-dichloro-5-methylphenylamine and carbon dioxide.
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis.
Scientific Research Applications
1,5-Dichloro-2-isocyanato-4-methylbenzene is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenyl isocyanate: Similar structure but with one chlorine atom.
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production.
Uniqueness
1,5-Dichloro-2-isocyanato-4-methylbenzene is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other isocyanates may not be as effective .
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
1,5-dichloro-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NO/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 |
InChI Key |
AQJNQVHWUAXGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)N=C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
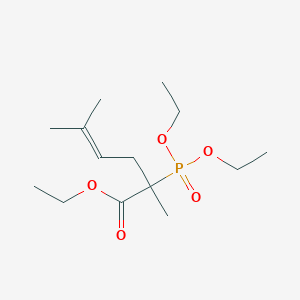
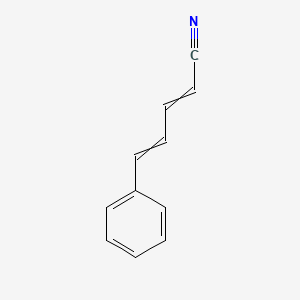

![5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole](/img/structure/B8528146.png)
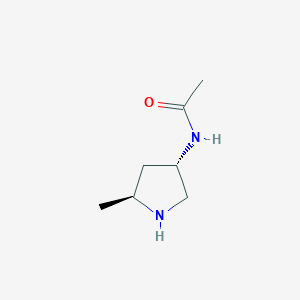
![Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-](/img/structure/B8528151.png)
![5-Chloro[1,3]oxazolo[4,5-h]quinoline-2-carbonitrile](/img/structure/B8528153.png)
